3-methyl-1-[(3-methylbut-2-enyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Description
3-Methyl-1-[(3-methylbut-2-enyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic coumarin derivative featuring a partially saturated benzo[c]chromen-6-one core substituted with a methyl group at position 3 and a 3-methylbut-2-enyl ether moiety at position 1. This compound belongs to a class of coumarin-based molecules studied for their diverse biological and physicochemical properties, including fluorescence sensing and enzyme inhibition .
For example, THU-OH is prepared by reacting resorcinol with ethyl 2-oxocyclohexanecarboxylate in the presence of ZrCl₄, followed by alkylation with halides . The 3-methylbut-2-enyl substituent likely enhances lipophilicity, influencing cellular uptake and interaction with biological targets .
Properties
IUPAC Name |
3-methyl-1-(3-methylbut-2-enoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O3/c1-12(2)8-9-21-16-10-13(3)11-17-18(16)14-6-4-5-7-15(14)19(20)22-17/h8,10-11H,4-7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFBCUOZJZGDAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OCC=C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-[(3-methylbut-2-enyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of 3-methylbut-2-en-1-ol with a suitable benzo[c]chromen-6-one derivative under acidic or basic conditions to form the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve consistent and scalable production .
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-[(3-methylbut-2-enyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, under mild to moderate temperatures.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Functionalized benzo[c]chromen-6-one derivatives.
Scientific Research Applications
Pharmacological Applications
1.1 Antioxidant Activity
Research has shown that benzopyranone derivatives exhibit significant antioxidant properties. A study demonstrated that compounds similar to 3-methyl-1-[(3-methylbut-2-enyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can scavenge free radicals and reduce oxidative stress in cellular models. This property is vital for developing therapeutic agents against diseases linked to oxidative damage, such as cancer and neurodegenerative disorders .
1.2 Anti-inflammatory Effects
Benzopyranones have been reported to possess anti-inflammatory properties. In vitro studies indicate that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential applications in treating inflammatory diseases like arthritis and asthma .
1.3 Anticancer Properties
Several studies have highlighted the anticancer potential of benzopyranone derivatives. Specifically, this compound has shown promise in inhibiting the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Agricultural Applications
2.1 Pesticidal Activity
The compound's structural characteristics suggest potential use as a natural pesticide. Research indicates that similar benzopyranones can exhibit insecticidal properties against agricultural pests. Field studies have demonstrated effective pest control with lower toxicity to non-target organisms compared to synthetic pesticides .
2.2 Plant Growth Regulation
Benzopyranones have also been studied for their effects on plant growth regulation. Evidence suggests that these compounds can enhance seed germination and root development in various plant species, leading to increased agricultural productivity .
Industrial Applications
3.1 Synthetic Intermediate
In organic synthesis, this compound serves as an intermediate for producing other complex organic molecules. Its unique structure allows it to participate in various reactions, making it valuable in pharmaceutical and chemical industries .
Case Studies
Mechanism of Action
The mechanism of action of 3-methyl-1-[(3-methylbut-2-enyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways within cells. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Ring Saturation : Saturated cores (e.g., THU-OH) improve solubility compared to unsaturated analogues like Urolithin B .
- Substituent Effects : Ether substituents (e.g., ethoxy, propoxy) modulate lipophilicity and bioactivity. Longer alkyl chains (e.g., pentyl) enhance PDE2 inhibition .
Fluorescence and Metal-Sensing Properties
The target compound’s fluorescence properties can be inferred from structurally similar coumarins:
*Inferred based on structural similarity.
Mechanism : The 3-hydroxy group in THU-OH and Urolithin B facilitates Fe³⁺ chelation, quenching fluorescence. The target compound’s methyl and 3-methylbut-2-enyl groups may alter binding affinity .
Physicochemical Properties
- Lipophilicity : The 3-methylbut-2-enyl group increases logP compared to hydroxy or ethoxy analogues, improving membrane permeability .
- Collision Cross Section (CCS) : For CID 701959 (structurally similar), predicted CCS values range from 164.2 Ų ([M+H]⁺) to 178.7 Ų ([M+Na]⁺), suggesting compact molecular packing .
Biological Activity
3-Methyl-1-[(3-methylbut-2-enyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, also known by its CAS number 482-44-0, is a compound belonging to the class of benzochromenes. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and virology. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
- Molecular Formula : C16H14O4
- Molecular Weight : 270.28 g/mol
- IUPAC Name : this compound
- CAS Registry Number : 482-44-0
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cell signaling pathways. Research indicates that it may exhibit anticancer properties by targeting specific pathways associated with tumor growth and proliferation.
Anticancer Activity
- Targeting G-Quadruplexes : Recent studies have shown that compounds similar to this compound can bind to G-quadruplex structures in DNA. This binding can stabilize these structures and inhibit the expression of oncogenes such as c-myc, thereby reducing cancer cell proliferation .
- Inhibition of Hepatitis B Virus (HBV) : The compound has been identified as a potential inhibitor of HBV-related hepatocellular carcinoma (HCC). A systematic study using traditional Chinese medicine databases revealed that certain chemical components could interact with HBV targets effectively .
Biological Activity Data Table
| Biological Activity | Target | Mechanism | Reference |
|---|---|---|---|
| Anticancer | c-myc G4 | Stabilizes G4 DNA structures | |
| Antiviral | HBV | Inhibits viral replication | |
| Anti-inflammatory | Unknown | Modulates inflammatory pathways |
Case Study 1: Anticancer Effects
In a study focused on the anticancer effects of similar benzochromenes, researchers demonstrated that these compounds could significantly reduce the viability of cancer cells in vitro. The study utilized a series of assays to measure cell proliferation and apoptosis induction. Results indicated that the compounds led to a dose-dependent decrease in cell viability and increased apoptosis markers in treated cells .
Case Study 2: Hepatitis B Virus Inhibition
Another investigation explored the efficacy of various natural compounds against HBV. The study employed a combination of molecular docking and biological assays to evaluate the interaction between these compounds and HBV proteins. The results indicated that certain derivatives exhibited strong binding affinities and effectively inhibited HBV replication in cell culture models .
Q & A
What are the optimal synthetic routes for synthesizing 3-methyl-1-[(3-methylbut-2-enyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one?
Level: Basic (Synthesis)
Methodological Answer:
The synthesis of this compound involves multi-step strategies, often leveraging cyclocondensation or substitution reactions. For example:
- Cyclocondensation : Reacting 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with 1,3-bis(silyloxy)-1,3-butadienes can yield benzo[c]chromen-6-one derivatives .
- Alkoxy Substitution : Introducing the 3-methylbut-2-enyloxy group via nucleophilic substitution under basic conditions (e.g., using NaH in DMF) .
- Key Steps : Protection of hydroxyl groups, followed by deprotection post-reaction, ensures regioselectivity. For similar derivatives, ZrCl₄ or CuSO₄ catalysts are used to enhance reaction efficiency .
How can spectroscopic and crystallographic methods characterize this compound’s structure?
Level: Basic (Characterization)
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 2.03–8.67 ppm for protons in tetrahydrobenzo[c]chromenone derivatives) confirm substituent positions and hydrogen environments .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C ether linkage) validate the chromenone core and alkoxy groups .
- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves molecular geometry and crystallographic packing. For example, SHELXTL is widely used for small-molecule refinement .
What in vitro models are suitable for evaluating its biological activity?
Level: Advanced (Biological Evaluation)
Methodological Answer:
- Anticancer Assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) to measure IC₅₀ values. Derivatives of benzo[c]chromenones show dose-dependent cytotoxicity via apoptosis induction .
- Enzyme Inhibition : Screen against targets like phosphodiesterase II (PDE2) or cholinesterases (AChE/BuChE) using fluorometric assays. For example, 3-hydroxy-tetrahydrobenzo[c]chromenone derivatives exhibit PDE2 inhibition .
- Oxidative Stress Models : Assess antioxidant potential via DPPH radical scavenging or SOD activity in cell-free systems .
How can contradictions in biological activity data across studies be resolved?
Level: Advanced (Data Analysis)
Methodological Answer:
- Dose-Response Reproducibility : Ensure consistent purity (≥95% by HPLC) and solvent controls (e.g., DMSO ≤0.1% v/v). Contradictions may arise from impurities or solvent toxicity .
- Target-Specific Assays : Use siRNA knockdown or CRISPR-Cas9 to validate molecular targets. For example, benzo[c]chromenones may interact with pro-inflammatory cytokines (e.g., TNF-α) in a cell-type-dependent manner .
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC₅₀ normalized to cell density or exposure time) .
What computational approaches predict its pharmacokinetics and target interactions?
Level: Advanced (In Silico Modeling)
Methodological Answer:
- ADME Prediction : Tools like SwissADME or pkCSM calculate logP (lipophilicity), bioavailability, and BBB permeability. For chromenones, logP ~3.5 suggests moderate absorption .
- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., PDE2 active site). Benzo[c]chromenones show π-π stacking with Phe residues in PDE2 .
- MD Simulations : GROMACS or AMBER simulate binding stability over 100 ns to assess entropy-driven interactions .
How can reaction conditions be optimized for higher yield and purity?
Level: Advanced (Synthetic Optimization)
Methodological Answer:
- Catalyst Screening : Test Lewis acids (e.g., ZrCl₄ vs. AlCl₃) for cyclocondensation efficiency. ZrCl₄ increases yields by 20–30% in similar reactions .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates. Microwave-assisted synthesis reduces reaction time from 24h to 2h .
- Purification : Use flash chromatography (hexane:EtOAc gradients) or recrystallization (ethanol/water) to achieve ≥98% purity .
What structural modifications enhance its bioactivity or selectivity?
Level: Advanced (Structure-Activity Relationship)
Methodological Answer:
- Alkoxy Chain Variation : Replace 3-methylbut-2-enyloxy with benzyloxy or chloro-substituted alkoxy groups. Chlorobenzyl derivatives show 3x higher anti-inflammatory activity .
- Core Saturation : Compare tetrahydrobenzo[c]chromenone with unsaturated analogs. Saturation reduces cytotoxicity but improves metabolic stability .
- Hybridization : Conjugate with triazoles (e.g., via CuAAC click chemistry) to enhance anticancer activity. Triazole hybrids exhibit IC₅₀ values ≤10 μM in MCF-7 cells .
How to design experiments assessing its environmental impact or degradation?
Level: Advanced (Ecotoxicity)
Methodological Answer:
- Fate Studies : Use OECD 308 guidelines to measure biodegradation in water-sediment systems. Monitor via LC-MS for parent compound and metabolites .
- Toxicity Assays : Daphnia magna acute toxicity (48h EC₅₀) and algal growth inhibition (72h) assess ecotoxicological risks .
- Photodegradation : Expose to UV light (λ=254 nm) and analyze degradation products by GC-MS. Chromenones often form quinone derivatives under UV .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
